molecular formula C9H13NaO2 B1454626 Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate CAS No. 1344821-52-8

Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate

Cat. No. B1454626
M. Wt: 176.19 g/mol
InChI Key: HKOBWMSZLTYXJE-UHDJGPCESA-M
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Description

Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate is a chemical compound with the CAS Number: 1344821-52-8 . It has a molecular weight of 176.19 and its IUPAC name is sodium (1E)-3-cyclohexyl-3-oxo-1-propen-1-olate .


Molecular Structure Analysis

The InChI code for Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate is 1S/C9H14O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h6-8,10H,1-5H2;/q;+1/p-1/b7-6+; . This indicates that the compound contains a cyclohexyl group attached to a propenolate group, with a sodium ion balancing the charge.


Physical And Chemical Properties Analysis

Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Purine Analogues : Sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate is used as a precursor for synthesizing novel derivatives of various fused heterocyclic ring systems. These include pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and others, which have potential applications in pharmaceuticals and organic chemistry (Mostafa & Nada, 2015).

  • Ring Enlargement Processes : Research on 2-alkyl-2-(2-oxopropyl)cyclopentane-1,3-diones demonstrates their conversion into cyclohexane-1,4-diones, representing a novel ring enlargement process. This process is significant in organic synthesis, especially in the formation of complex organic compounds (Schramm et al., 1993).

  • Dissolution of Methane : The compound has applications in enhancing the dissolution of methane in compound solutions, particularly when used with cyclohexane. This research contributes to the understanding of methane solubility in various solvent systems (Huang et al., 2019).

  • Catalytic Applications : Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate can be used in catalysis, such as in the epoxidation of cyclohexene and oxidation of alcohols, as demonstrated in studies involving niobium peroxo compounds (Passoni et al., 2000).

Safety And Hazards

The safety information available indicates that Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate is a substance that requires caution. It has been assigned the GHS07 pictogram, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation .

properties

IUPAC Name

sodium;(E)-3-cyclohexyl-3-oxoprop-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h6-8,10H,1-5H2;/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOBWMSZLTYXJE-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C=C[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)/C=C/[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-cyclohexyl-3-oxoprop-1-en-1-olate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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